Perfluorooctanesulfonic acid

Catalog No.
S600746
CAS No.
1763-23-1
M.F
C8HF17O3S
M. Wt
500.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorooctanesulfonic acid

CAS Number

1763-23-1

Product Name

Perfluorooctanesulfonic acid

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonic acid

Molecular Formula

C8HF17O3S

Molecular Weight

500.13 g/mol

InChI

InChI=1S/C8HF17O3S/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h(H,26,27,28)

InChI Key

YFSUTJLHUFNCNZ-UHFFFAOYSA-N

SMILES

C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Solubility

In water, 3.2X10-3 mg/L at 25 °C (est)

Synonyms

heptadecafluoro-1-octane sulfonic acid, heptadecafluorooctane sulfonic acid, lithium perfluorooctane sulfonate, perfluorooctane sulfonate, perfluorooctane sulfonic acid, perfluorooctane sulphonic acid, Perfluorooctanesulfonate, perfluorooctanesulfonic acid, perfluorooctanyl sulfonate, PFOS compound

Canonical SMILES

C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Environmental Monitoring and Tracking

  • Contamination assessment: Due to its persistence in the environment, PFOS serves as a marker for historical industrial activities. Researchers use PFOS to track pollution pathways and assess the extent of contamination in soil, water, and even wildlife tissues [Environmental Protection Agency (EPA): ].

Studying its Impact on Organisms

  • Toxicology research

    Scientists investigate the potential health risks of PFOS exposure in animals. This research helps understand how PFOS interacts with organisms and identify potential effects on organ function, development, and reproduction [National Institutes of Health (NIH): ].

  • Bioaccumulation studies

    PFOS has the ability to accumulate in the bodies of organisms. Research focuses on how PFOS biomagnifies in food webs, impacting top predators like fish and birds [National Institute of Environmental Health Sciences (NIEHS): ].

Development of Remediation Techniques

  • PFOS degradation

    Due to its stability, PFOS persists for a long time in the environment. Researchers are exploring methods to break down PFOS through biological or chemical processes. This research aids in developing strategies for cleaning up contaminated sites [American Chemical Society: ].

  • Membrane filtration technologies

    Scientists are developing specialized membranes that can effectively remove PFOS from drinking water sources. This research contributes to improving water treatment methods for areas with PFOS contamination [Journal of Environmental Engineering: ].

Origin and Significance

PFOS is not naturally occurring and is primarily a byproduct of industrial processes. It was a key ingredient in Scotchgard fabric protector and firefighting foams but has been phased out due to environmental concerns []. Research on PFOS is crucial for understanding its environmental persistence, potential health effects, and development of remediation strategies.


Molecular Structure Analysis

PFOS possesses a unique structure with an eight-carbon perfluorinated chain (where all hydrogen atoms are replaced by fluorine) attached to a sulfonic acid group (SO3H). This structure grants several key features:

  • Strong Carbon-Fluorine Bonds: The carbon-fluorine bonds are highly stable and resistant to degradation. This characteristic contributes to PFOS's environmental persistence.
  • Hydrophobic and Oleophobic Properties: The perfluorinated chain makes PFOS repel both water and oil []. This property was exploited in stain repellents and firefighting foams.
  • Sulfonic Acid Group: This group provides PFOS with acidity, allowing it to interact with other molecules.

Chemical Reactions Analysis

Synthesis

The specific synthesis route for commercial PFOS is proprietary information, but generally involves electrochemical fluorination processes.

Decomposition

Other Relevant Reactions

PFOS can interact with other chemicals, including:

  • Proteins: Studies suggest PFOS may bind to proteins, potentially affecting their function.
  • Lipids: PFOS may accumulate in fatty tissues due to its lipophilic nature.

Chemical Equations

Due to the proprietary nature of the synthesis process, specific equations are not publicly available.


Physical And Chemical Properties Analysis

  • Melting Point: Not reported.
  • Boiling Point: 133 °C.
  • Solubility: Highly soluble in water [].
  • Stability: Extremely stable in the environment.
  • Acidity: Very strong acid (pKa << 0).
  • Endocrine Disruption: PFOS may interfere with hormonal signaling by mimicking natural hormones.
  • Immunotoxicity: PFOS exposure may suppress the immune system.
  • Developmental Effects: Studies suggest PFOS exposure during pregnancy could impact fetal development.

Case Study

One well-studied case of PFOS exposure involved a community living near a contaminated water source. Residents exhibited elevated PFOS blood levels and some health problems, highlighting potential health risks associated with chronic exposure.

Data

Numerous studies have documented the presence of PFOS in wildlife and humans worldwide, suggesting widespread environmental contamination.

Toxicity

PFOS is classified as a likely human carcinogen by the International Agency for Research on Cancer (IARC). Studies suggest potential links between PFOS exposure and various health problems, including:

  • Increased risk of certain cancers.
  • Developmental problems in children.
  • Impaired immune function.

Physical Description

Solid

Color/Form

Liquid

XLogP3

5

Boiling Point

249 °C

Flash Point

11 °C - closed cup

LogP

log Kow = 4.49 (est)
The log Kow is not measurable since PFOS forms multiple layers in an octanol-water mixture

UNII

9H2MAI21CL

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H332 (80.85%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (80.85%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Perfluorooctane sulfonic acid, also called PFOS, is a liquid. It is sparingly soluble in water. USE: PFOS was an important commercial chemical that was used as a fabric protector (3M Scotchguard). PFOS was also used in fire-fighting foams. Its manufacture was stopped in 2002. EXPOSURE: PFOS is widely distributed around the globe. It is found in soil, air and water. Workers who used or produced PFOS may have breathed in mists or have had direct skin contact. The general population may be exposed by dermal contact with fabrics treated with PFOS. Because PFOS is now found everywhere in the environment, people are exposed through food, in particular fish, and house dust. For people living near industries that made PFOS, exposure was from water, soil and air. PFOS has been found in very small amounts in the blood of people and animals worldwide. PFOS is extremely persistent. If PFOS is released to the environment it will not be broken down in air. It can travel long distances in the air on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. PFOS may get into the air during windy days. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It may be carried through soil by groundwater and flooding. It will not be broken down by microorganisms, and is expected to build up in fish. RISK: In general, data regarding the potential toxicity of PFOS are inconsistent. Additionally, it is currently under debate whether or not effects observed in animals are relevant to humans based on species differences in how the body reacts to exposure, particularly cancer effects. Therefore, health risks associated with exposure to PFOS are unclear. Increased cholesterol levels, increased risk of high blood pressure, thyroid disease, and liver damage have been associated with increased blood levels of PFOS in exposed humans in some studies. In laboratory animals, skin and eye irritation, weight loss, altered cholesterol levels, liver damage, and immune system impairment are the primary effects associated with exposure to PFOS. Data regarding the potential for PFOS to cause infertility, abortion, or birth defects in humans are not available. Birth defects, delayed development, and early deaths have been observed in laboratory animals exposed to PFOS during pregnancy. There is limited evidence that high occupational exposure to PFOS may increase the risk of bladder cancer; however, data for this endpoint are inconsistent. No other forms of cancer have been associated with PFOS exposure in humans. Liver tumors developed in laboratory animals exposed to PFOS over their lifetime. The potential for PFOS to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Mechanism of Action

Perfluorooctane sulfonate (PFOS), an emerging persistent contaminant that is commonly encountered during daily life, has been shown to exert toxic effects on the central nervous system (CNS). However, the molecular mechanisms underlying the neurotoxicity of PFOS remain largely unknown. It has been widely acknowledged that the inflammatory mediators released by hyper-activated microglia play vital roles in the pathogenesis of various neurological diseases. In the present study, we examined the impact of PFOS exposure on microglial activation and the release of proinflammatory mediators, including nitric oxide (NO) and reactive oxidative species (ROS). We found that PFOS exposure led to concentration-dependent NO and ROS production by rat HAPI microglia. We also discovered that there was rapid activation of the ERK/JNK MAPK signaling pathway in the HAPI microglia following PFOS treatment. Moreover, the PFOS-induced iNOS expression and NO production were attenuated after the inhibition of ERK or JNK MAPK by their corresponding inhibitors, PD98059 and SP600125. Interestingly, NAC, a ROS inhibitor, blocked iNOS expression, NO production, and activation of ERK and JNK MAPKs, which suggested that PFOS-mediated microglial NO production occurs via a ROS/ERK/JNK MAPK signaling pathway. Finally, by exposing SH-SY5Y cells to PFOS-treated microglia-conditioned medium, we demonstrated that NO was responsible for PFOS-mediated neuronal apoptosis.
Zebrafish embryos were exposed to 1 ug/ mL PFOS or DMSO control from 6 hr post-fertilization (hpf) to 24 or 120 hpf. Subsequently, RNA was isolated from the embryo pool and the expression profiles of 219 known zebrafish miRNAs were analyzed using microarray. Finally, quantitative real-time polymerase chain reaction was used to validate several miRNAs expression of microarray data. The analysis revealed that PFOS exposure induced significant changes in miRNA expression profiles. A total of 39 and 81 miRNAs showed significantly altered expression patterns after PFOS exposure 24 and 120 hpf. Of the changed miRNAs, 20 were significantly up-regulated and 19 were significantly down-regulated (p < 0.01) at 24 hpf, whereas 41 were significantly up-regulated and 40 were significantly down-regulated (p < 0.01) at 120 hpf. These miRNAs were involved in development, apoptosis and cell signal pathway, cell cycle progression and proliferation, oncogenesis, adipose metabolism and hormone secretion ...
... PFOA and PFOS (50-200 umol/L) induced production of reactive oxygen species (ROS), dissipation of mitochondria membrane potential and apoptosis of Hep G2 cells. Moreover, activities of superoxide dismutase, catalase and glutathione reductase were increased, whereas activities of glutathione-S-transferase and glutathione peroxidase were decreased. Glutathione content was reduced. Differential expression of genes, such as p53, Bcl-2, caspase-9, was evident in PFOA or PFOS exposure groups. ...
Chicken embryo primary hepatocyte cultures (N=3 independent cell cultures) /were exposed/ to PFOS or fenofibrate, a mammalian PPAR-alpha agonist, and examined the expression of PPAR-alpha and we PPAR-alpha target genes using quantitative real-time PCR. The target genes examined were peroxisomal acyl-CoA oxidase (ACOX), liver fatty acid binding protein (L-FABP), enoyl-Coenzyme A, hydratase/3-hydroxyacyl Coenzyme A dehydrogenase bifunctional enzyme (BIEN), peroxisomal 3-ketoacyl thiolase (PKT), and malic enzyme (ME). All five target genes were induced in response to PFOS exposure and all of the target genes, except L-FABP, were induced in response to fenofibrate. PPAR-alpha mRNA expression was not altered by PFOS or fenofibrate. ...
Cultured hepatocytes were exposed to various concentrations of perfluorooctanyl sulfonate (PFOS), pentadecafluorooctanoic acid (PFOA), 1H, 1H, 2H, 2H-nonafluoro-1-hexanol (4:2 FTOH), 1H, 1H, 2H, 2H-perfluorooctanol (6:2 FTOH) and 1H, 1H, 2H, 2H-perfluoro-1-decanol (8:2 FTOH) for 48 hr, while 17beta-estradiol (E2) and 4-nonylphenol (4-NP) were used as positive controls. A dose-dependent induction of VTG was observed in E2-, 4-NP-, PFOS-, PFOA- and 6:2 FTOH-treated cells, whereas VTG levels remained unchanged in the 4:2 FTOH and 8:2 FTOH exposure groups at the concentrations tested. The estimated 48-hr EC(50) values for E2, 4-NP, PFOS, PFOA and 6:2 FTOH were 4.7 x 10-7, 7.1 x 10-6, 1.5 x 10-5, 2.9 x 10-5 and 2.8 x 10-5 M, respectively. In the time-course study, significant VTG induction took place at 24 hr (E2), 6 hr (4-NP), 48 hr (PFOS), 48 hr (PFOA), 72 hr (4:2 FTOH), 12 hr (6:2 FTOH), 72 hr (8:2 FTOH), and increased further after 96 h of exposure. Co-exposure to binary mixtures of individual PFCs and E2 for 48 hr significantly inhibited E2-induced hepatocellular VTG production in a dose-dependent manner except for 4:2 FTOH. The estimated 48-h IC(50) (concentration of a compound that elicits 50% inhibition of maximally E2-induced VTG) values for PFOS, PFOA, 6:2 FTOH and 8:2 FTOH were 3.1 x 10-7, 5.1 x 10-7, 1.1 x 10-6 and 7.5 x 10-7 M, respectively. In order to further investigate the estrogenic mechanism of PFCs, the hepatocytes were co-exposed to binary mixtures of individual chemicals (E2, 4-NP, PFOS, PFOA and 6:2 FTOH) and the known estrogen receptor inhibitor tamoxifen for 48 hr; tamoxifen significantly inhibited the ability of these chemicals to stimulate vitellogenesis. ... /Perfluorooctanyl sulfonate/

Vapor Pressure

2.0X10-3 mm Hg at 25 °C /estimated by extrapolation of the boiling pt and two reduced pressure boiling pts (6 mm Hg at 133 °C and 10 mm Hg at 145 °C) via Antoine method fit/

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

1763-23-1
29081-56-9

Associated Chemicals

Perfluorooctanesulfonic acid, potassium salt; 2795-39-3

Wikipedia

Perfluorooctane sulfonic acid

Biological Half Life

... Adult trout were exposed to ... perfluorooctane sulfonic acid (PFOS) ... via food over a time period of 28 d ... The ... estimated elimination half-lives were found to be ... between 8.4 d in muscle tissue and 20.4 d in the liver ...
There are species differences in the elimination half-life of PFOS. The half-life in serum is 7.5 days in adult rats and 200 days in Cynomolgus monkeys. In humans, it appears to be quite longer. A recent halflife analysis was conducted on 9 retired 3M chemical workers. PFOS samples were collected over 4 time periods spanning 180 days, measured in triplicate with all time points from each subject analyzed in the same analytical run. The mean half-life for PFOS was 8.67 years (range 2.29 - 21.3 years, SD = 6.12).
Serum PFOS levels in 3 retired male 3M chemical workers have been followed for 5 1/2 yr and suggest a mean elim half-life (t 1/2) of 1,428 days (approx 4 yr). /Perfluorooctyl sulfonates/

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Methods of Manufacturing

Perfluoroalkanesulfonyl fluorides are usually made by the Simons electrochemical fluorination process, in which a hydrocarbon sulfonyl fluoride is electrolyzed in anhydrous hydrogen fluoride at nickel electrodes ... The electrochemical yield is excellent for the first member of the series and decreases progressively with the increasing length of the carbon chain; the yield for octanesulfonyl fluoride is about 40%. Alkaline hydrolysis of perfluoroalkanesulfonyl fluorides gives the corresponding salts, which when acidified and distilled from concentrated sulfuric acid yield the anhydrous sulfonic acids. /Perfluoroalkanesulfonic Acids/

General Manufacturing Information

1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
The 3M Company, the primary manufacturer of PFOS, completed a voluntary phase-out of PFOS production in 2002 ... PFOS chemicals are no longer manufactured in the United States; however, EPA Significant New Use Rules (SNURs) allow for the continuation of a few, limited, highly technical applications of PFOS-related substances where no known alternatives are available. /Perfluoroalkyls/
3M, the principal manufacturer of PFAS worldwide, voluntarily committed to discontinue the production of the specific PFOS-based PFAS chemicals covered by this rule by December 31, 2002. Based on the information EPA possessed when the original proposed SNUR was published, EPA concluded that this action by 3M would reduce manufacture and importation of these chemicals to zero, with a corresponding reduction in the type, form, and duration of exposure to these chemicals. EPA therefore concluded that any subsequent new manufacture or importation of these chemicals would constitute a significant new use. /Prefluorooctane sulfonic acid (Cas No. 1763-23-1) is included in this SNUR/

Analytic Laboratory Methods

Method: EPA-ORD/EPA-OST 537; Procedure: liquid chromatography/tandem mass spectrometry; Analyte: perfluorooctanesulfonic acid; Matrix: drinking water; Detection Limit: 1.7 nanogram/L.

Clinical Laboratory Methods

...Compound specific method for the extraction of extremely low levels of several commercial organic fluorochemicals from sera and liver with quantitative detection by HPLC-negative ion electrospray tandem mass spectrometry.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

... Considering liver is the primary toxic target organ for chlorinated phenols and perfluoroalkyl acids (PFAAs), it is interesting to evaluate the possible joint effects of them on liver. In this work, the combined toxicity of pentachlorophenol (PCP) and perfluorooctane sulfonate (PFOS) or perfluorooctanoic acid (PFOA) were investigated using HepG2 cells. The results indicated that PFOS and PFOA could strengthen PCP's hepatotoxicity. Further studies showed that rather than intensify the oxidative stress or promote the biotransformation of PCP, PFOS (or PFOA) might lead to strengthening of the oxidative phosphorylation uncoupling of PCP. By measuring the intracellular PCP concentration and the cell membrane properties, it was suggested that PFOS and PFOA could disrupt the plasma membrane and increase the membrane permeability. Thus, more cellular accessibility of PCP was induced when they were co-exposed to PCP and PFOS (or PFOA), leading to increased cytotoxicity ...
... In the present study, the single and combined toxicity of PFOA and PFOS to zebrafish (Danio rerio) embryos were investigated. PFOS was more toxic than PFOA for the single toxicity. In four mixtures, PFOS and PFOA showed complex interactive effects that changed from additive to synergistic effect, then to antagonistic effect, and at last turnover to synergic effect again, with increased molar ratios of PFOS. Neither the concentration-addition model nor the independent-action model could predict the combined effects when strong interactive effects existed. Although the interactive effects of PFOS and PFOA affected their combined toxicity, the trend of mixture toxicity still showed an increase with increasing molar ratios of PFOS in the mixture.
... Curcumin is a natural polyphenolic compound abundant in the rhizome of the perennial herb turmeric. It is commonly used as a dietary spice and coloring agent in cooking and anecdotally as an herb in traditional Asian medicine. In this study, male rats were treated with three different PFOS doses (0.6, 1.25, and 2.5 mg/kg) and one dose of curcumin, from Curcuma longa (80 mg/kg), and combined three doses of PFOS with 80 mg/kg dose of curcumin by gavage for 30 d at 48 hr intervals. Here, we investigated the DNA damage via single-cell gel electrophoresis/comet assay and micronucleus test in rat peripheral blood in vivo. It is found that all doses of PFOS increased micronucleus frequency (p<0.05) and strongly induced DNA damage in peripheral blood in two different parameters; the damaged cell percent and genetically damage index, and curcumin prevented the formation of DNA damage induced by PFOS. Results showed that curcumin inhibited DNA damage including GDI at certain levels at statistical manner, 30.07%, 54.41%, and 36.99% for 0.6 mg/kg, 1.25 mg/kg, and 2.5 mg/kg.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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